molecular formula C6H11NO4S B7820140 3-(Cyclopropylsulfamoyl)propanoicacid

3-(Cyclopropylsulfamoyl)propanoicacid

Cat. No.: B7820140
M. Wt: 193.22 g/mol
InChI Key: CLJKNFZHAKFZPV-UHFFFAOYSA-N
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Description

3-(Cyclopropylsulfamoyl)propanoic acid is a sulfonamide-functionalized propanoic acid derivative with the chemical formula C₆H₁₁NO₄S . Its structure features a cyclopropylsulfamoyl group (-SO₂NH-cyclopropyl) attached to the β-carbon of the propanoic acid backbone. The cyclopropyl group may confer steric and electronic effects that influence reactivity or interactions with biological targets.

Properties

IUPAC Name

3-(cyclopropylsulfamoyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c8-6(9)3-4-12(10,11)7-5-1-2-5/h5,7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJKNFZHAKFZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylsulfamoyl)propanoic acid typically involves the reaction of cyclopropylamine with a suitable sulfonyl chloride to form the cyclopropylsulfamoyl intermediate. This intermediate is then reacted with a propanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of 3-(Cyclopropylsulfamoyl)propanoic acid may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylsulfamoyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

3-(Cyclopropylsulfamoyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylsulfamoyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with the target, leading to modulation of its activity. The propanoic acid moiety can participate in additional interactions, enhancing the overall effect of the compound.

Comparison with Similar Compounds

Structural Comparison with Similar Propanoic Acid Derivatives

Propanoic acid derivatives exhibit diverse functionalities based on substituent groups. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Compound Name Substituent Structure Key Features Source
3-(Cyclopropylsulfamoyl)propanoic acid Cyclopropylsulfamoyl (-SO₂NH-cyclopropyl) Sulfonamide group; potential bioactivity
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Chlorinated phenyl (-C₆H₂Cl₂OH) Antimicrobial activity
3-(Methylthio)propanoic acid methyl ester Methylthio ester (-S-CH₃) Volatile aroma compound in pineapples
3-(2-Oxo-2H-pyran-6-yl)propanoic acid Pyranone ring Moderate antifungal activity
3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid Bromo-cyclopropyl-trifluoromethyl pyrazole Halogenated heterocyclic substituent
3-Cyclopentylpropionic acid Cyclopentyl group Simple alicyclic substituent; no sulfonamide

Key Observations:

  • Substituent Complexity : The target compound’s sulfamoyl group distinguishes it from simpler derivatives like 3-cyclopentylpropionic acid . Its cyclopropyl moiety is shared with the pyrazole-substituted analog in , but the latter’s trifluoromethyl and bromo groups enhance steric bulk and electronegativity .
  • Functional Groups: Chlorinated phenyl () and pyranone () substituents introduce aromatic or heterocyclic motifs, which are linked to antimicrobial or antifungal activities. In contrast, methylthio esters () prioritize volatility for aroma roles .

Antimicrobial Activity

  • Chlorinated Phenyl Derivatives : Compounds 1–3 from Streptomyces coelicolor () show selective activity against E. coli and S. aureus, likely due to halogen-enhanced lipophilicity and membrane disruption .
  • Pyranone-Substituted Analog: 3-(2-Oxo-2H-pyran-6-yl)propanoic acid exhibits moderate antifungal activity against Aspergillus niger but weak effects on C. albicans .

Aroma and Volatility

  • Methylthio Esters: 3-(Methylthio)propanoic acid esters are key aroma contributors in pineapples, with concentrations up to 622.49 µg·kg⁻¹ in Tainong No. 4 pineapples . Their ester groups enhance volatility, making them suitable for flavor applications.

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